Cuminaldehyd

Übersicht

Beschreibung

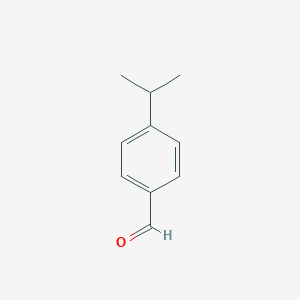

Cuminaldehyd, auch bekannt als 4-Isopropylbenzaldehyd, ist eine natürliche organische Verbindung mit der Summenformel C10H12O. Es ist ein Benzaldehyd mit einer Isopropylgruppe, die in der 4-Position substituiert ist. This compound ist ein Bestandteil der ätherischen Öle von Eukalyptus, Myrrhe, Cassia, Kreuzkümmel und anderen Pflanzen. Es hat einen angenehmen Geruch und trägt zum Aroma dieser Öle bei. Es wird kommerziell in Parfüms und anderen Kosmetika verwendet .

2. Herstellungsmethoden

This compound kann synthetisch durch verschiedene Methoden hergestellt werden:

Reduktion von 4-Isopropylbenzoylchlorid: Diese Methode beinhaltet die Reduktion von 4-Isopropylbenzoylchlorid zur Herstellung von this compound.

Formylierung von Cumen: Die Gattermann-Koch-Reaktion wird verwendet, um Cumen (Isopropylbenzol) mit Kohlenmonoxid unter hohem Druck zu formylieren.

Die meisten kommerziellen Cuminaldehyde werden synthetisch hergestellt und als Zutat für Aromastoffe, Parfüms und andere aromahaltige Produkte verkauft .

Wissenschaftliche Forschungsanwendungen

Cuminaldehyd hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Vorläufer bei der Synthese verschiedener organischer Verbindungen verwendet.

Medizin: Es wurde auf seine potenziellen therapeutischen Wirkungen untersucht, einschließlich seiner entzündungshemmenden und antimikrobiellen Eigenschaften

5. Wirkmechanismus

Der Wirkmechanismus von this compound umfasst mehrere molekulare Ziele und Signalwege:

Enzyminhibition: This compound wirkt als Enzyminhibitor und beeinflusst Enzyme wie Cyclooxygenase und Lipoxygenase.

Antimikrobielle Wirkung: Es schädigt die bakterielle Zellmembran, was zur Störung der Bakterienzelle führt.

Entzündungshemmende Wirkung: This compound moduliert die Produktion von pro-inflammatorischen Zytokinen und hemmt die Aktivität des COX-2-Enzyms.

Wirkmechanismus

Target of Action

Cuminaldehyde, a natural organic compound found in cumin seeds, has been shown to interact with several targets. It inhibits the fibrillation of alpha-synuclein , a protein that forms insoluble fibrils in pathological conditions such as Parkinson’s disease and dementia with Lewy bodies . Cuminaldehyde also interacts with bovine serum albumin (BSA) and human serum albumin (HSA), which are major soluble and small molecule-binding proteins present in the circulatory system . Additionally, it is suggested to influence pain perception through its action on the receptor ankyrin 1 (TRPA1), a protein crucial for pain signaling .

Mode of Action

Cuminaldehyde interacts with its targets in several ways. It binds to DNA through groove mode, changing the secondary structure of DNA and leading to cell inactivation . It also interacts with BSA and HSA, quenching their fluorescence intensity via a static quenching mechanism . Furthermore, it has been shown to potentiate the antimicrobial actions of ciprofloxacin against Staphylococcus aureus and Escherichia coli .

Biochemical Pathways

Cuminaldehyde’s anti-inflammatory activity is multifactorial, acting through multiple pathways . It modulates the immune response of the inflammatory process and has been found to inhibit COX-2 enzyme activity . In silico studies have also indicated that cuminaldehyde may act as an antimicrobial and as a membrane permeability enhancer .

Pharmacokinetics

The pharmacokinetics of cuminaldehyde involve its interaction with serum albumins, which has direct consequences on drug delivery, pharmacokinetics, pharmacodynamics, therapeutic efficacy, and drug designing . Thermodynamic studies have revealed that van der Waals’ interaction and hydrogen bonding play a major role in the cuminaldehyde-BSA system, while hydrophobic interactions play a vital role in the cuminaldehyde-HSA system .

Result of Action

Cuminaldehyde has several effects at the molecular and cellular level. It has been shown to have antimicrobial and anti-biofilm effects against S. aureus and E. coli . When co-incubated with ciprofloxacin, it enhances the antibiotic’s antimicrobial and anti-biofilm actions . Cuminaldehyde also damages the bacterial cell membrane, leading to the disruption of the bacterial cell .

Action Environment

The action of cuminaldehyde can be influenced by environmental factors. For instance, the concentration of cuminaldehyde can affect its interaction with serum albumins. HSA is unfolded at lower concentrations of cuminaldehyde compared to BSA . Furthermore, the presence of other compounds, such as ciprofloxacin, can potentiate the effects of cuminaldehyde .

Vorbereitungsmethoden

Cuminaldehyde can be prepared synthetically through several methods:

Reduction of 4-isopropylbenzoyl chloride: This method involves the reduction of 4-isopropylbenzoyl chloride to produce cuminaldehyde.

Formylation of cumene: The Gattermann–Koch reaction is used to formylate cumene (isopropylbenzene) with carbon monoxide under high pressure.

Most commercial cuminaldehyde is produced synthetically and is sold as an ingredient for flavoring agents, perfumes, and other aroma-containing products .

Analyse Chemischer Reaktionen

Cuminaldehyd durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um Cuminsäure zu bilden.

Reduktion: Es kann reduziert werden, um Cumol zu bilden.

Substitution: this compound kann aufgrund des Vorhandenseins der Aldehydgruppe elektrophile aromatische Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat für die Oxidation und Reduktionsmittel wie Natriumborhydrid für die Reduktion. Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Cuminsäure und Cumol .

Vergleich Mit ähnlichen Verbindungen

Cuminaldehyd kann mit anderen ähnlichen Verbindungen wie Benzaldehyd, Cumen und Cumol verglichen werden:

Benzaldehyd: Im Gegensatz zu this compound hat Benzaldehyd keine Isopropylgruppe. Es wird hauptsächlich bei der Synthese anderer organischer Verbindungen verwendet.

Cumen: Cumen ist der Vorläufer von this compound und hat nicht die Aldehydfunktionsgruppe.

Cumol: Cumol ist die reduzierte Form von this compound und fehlt die Aldehydgruppe.

This compound ist aufgrund seiner spezifischen Struktur einzigartig, die es ihm ermöglicht, an einer Vielzahl von chemischen Reaktionen teilzunehmen und verschiedene biologische Aktivitäten aufzuweisen .

Biologische Aktivität

4-Isopropylbenzaldehyde, also known as cuminaldehyde, is an organic compound with the molecular formula . It is characterized by an isopropyl group attached to the benzaldehyde structure at the para position. This compound has garnered attention for its various biological activities, including its effects on enzyme inhibition, cytotoxicity, and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 148.20 g/mol |

| Density | 1.0 ± 0.1 g/cm³ |

| Boiling Point | 236.1 ± 9.0 °C |

| Melting Point | 235-236 °C (lit.) |

| Flash Point | 93.3 °C |

Enzyme Inhibition

4-Isopropylbenzaldehyde exhibits notable inhibitory effects on key enzymes:

- Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) : Studies have shown that this compound inhibits both AChE and BChE activities, which are crucial in the regulation of neurotransmission and are often targeted in the treatment of neurodegenerative diseases such as Alzheimer's disease .

- Tyrosinase Inhibition : The compound has been identified as a partial inhibitor of tyrosinase, an enzyme involved in melanin production. This property suggests potential applications in skin lightening products and therapies for hyperpigmentation disorders .

Antioxidant and Cytotoxic Activities

4-Isopropylbenzaldehyde has demonstrated antioxidant properties, which can be beneficial in combating oxidative stress-related conditions. Additionally, it has been studied for its cytotoxic effects against various cancer cell lines:

- Melanoma Cells : Research indicates that 4-isopropylbenzaldehyde suppresses melanin formation in cultured murine B16-F10 melanoma cells without affecting cell viability at concentrations up to 0.25 mM . This suggests a selective action that could be harnessed for therapeutic purposes.

- Alpha-Synuclein Fibrillation : The compound has been shown to inhibit the fibrillation of alpha-synuclein, a protein associated with neurodegenerative diseases such as Parkinson's disease. This inhibition is significant as aggregated alpha-synuclein forms insoluble fibrils that are characteristic of Lewy bodies found in affected patients .

Case Studies and Research Findings

Several studies have explored the biological activity of 4-isopropylbenzaldehyde:

- Inhibition of Alpha-Synuclein Aggregation :

- Anticancer Activity :

- Microbial Degradation :

Eigenschaften

IUPAC Name |

4-propan-2-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-8(2)10-5-3-9(7-11)4-6-10/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTWBUQJHJGUZCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021974 | |

| Record name | 4-Isopropylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless to yellowish liquid with a strong odor; [Merck Index] Colorless liquid; [Alfa Aesar MSDS], colourless to pale yellow liquid with a strong, pungent, spicy, green, herbaceous odour | |

| Record name | Benzaldehyde, 4-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cuminaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20492 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cuminaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002214 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Cuminaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/763/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

235.5 °C | |

| Record name | Cuminaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002214 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

282 mg/L @ 20 °C (exp), insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | Cuminaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002214 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Cuminaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/763/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.973-0.981 | |

| Record name | Cuminaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/763/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

122-03-2 | |

| Record name | Cuminaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cuminaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cuminaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4886 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 4-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Isopropylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-isopropylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.107 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUMINALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0893NC35F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cuminaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002214 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.